5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine
Description
5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative featuring a 2,6-dichlorophenylmethylthio group at position 5, a 2-furyl substituent at position 3, and an amine group at position 4. The triazole core is a five-membered aromatic heterocycle with three nitrogen atoms, contributing to its versatility in medicinal chemistry.
Properties
Molecular Formula |
C13H10Cl2N4OS |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H10Cl2N4OS/c14-9-3-1-4-10(15)8(9)7-21-13-18-17-12(19(13)16)11-5-2-6-20-11/h1-6H,7,16H2 |
InChI Key |
AQCNOIHTCALLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=CC=CO3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SCH) group undergoes oxidation to form sulfoxide or sulfone derivatives.
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Reagents : Hydrogen peroxide (HO), meta-chloroperbenzoic acid (mCPBA), or other oxidizing agents.
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Conditions : Reactions are typically conducted in polar aprotic solvents (e.g., dichloromethane) at 0–25°C.
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Products :
-
Sulfoxide:
-
Sulfone:
-
Mechanistic Insight :
The sulfur atom’s lone pair facilitates electrophilic attack by oxidizing agents. Controlled oxidation selectively generates sulfoxide, while prolonged exposure yields sulfone .
Nucleophilic Substitution
The methylthio group acts as a leaving site for nucleophilic displacement.
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Reagents : Amines, alkoxides, or thiols.
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Conditions : Basic media (e.g., KCO in DMF) at 60–80°C.
-
Example Reaction :
Yield : ~70–85% under optimized conditions.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles.
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Reagents : Acetylene derivatives, copper(I) catalysts.
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Product : Triazolo-fused heterocycles (e.g., triazolo[1,5-a]pyrimidines) .
Alkylation/Acylation
The amino group (-NH) at the 4-position undergoes alkylation or acylation.
-
Reagents : Alkyl halides, acyl chlorides.
-
Conditions : Triethylamine as base, THF or DCM as solvent.
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Example :
Interaction with Biological Targets
Though primarily chemical, DCFT’s reactivity extends to biological systems:
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Thiol-disulfide exchange : The methylthio group may interact with cysteine residues in enzymes, modulating activity.
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Metal coordination : The triazole nitrogen atoms can bind to transition metals (e.g., Zn), relevant to metalloenzyme inhibition.
Degradation Pathways
DCFT undergoes hydrolysis under acidic or alkaline conditions:
Scientific Research Applications
Chemistry
In chemistry, 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and antifungal properties.
Medicine
In medicine, 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity. The furyl group contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable 1,2,4-Triazole Derivatives
Key Comparative Findings
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. In contrast, the trimethoxyphenyl group in ’s compound introduces electron-donating methoxy groups, which may improve solubility but reduce electrophilic reactivity . The sulfonyl group in ’s compound is more polar than the methylthio group in the main compound, likely reducing membrane permeability but improving water solubility .
Heterocyclic Moieties :
Physicochemical and Spectral Properties
- Thione vs. Thioether : Thione derivatives (e.g., and ) exhibit distinct IR peaks (~1228 cm⁻¹ for C=S) and higher acidity due to the thiol tautomer, unlike the thioether in the main compound, which lacks such features .
- Halogenation Impact : The dichlorophenyl group in the main compound and PF-2341066 () underscores its prevalence in kinase inhibitors, possibly due to improved target affinity via halogen bonds .
Biological Activity
5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is C13H11Cl2N3OS. The compound features a triazole ring, which is crucial for its biological activity. The presence of the furyl and dichlorophenyl groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 316.22 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.45 |
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of fungal cytochrome P450 enzymes.
Antitubercular Activity
A series of studies have shown that triazole derivatives possess antitubercular potential. For instance, specific modifications of triazole compounds have been evaluated against Mycobacterium tuberculosis. The compounds demonstrated inhibitory effects on the growth of this pathogen through molecular docking studies targeting cytochrome P450 enzymes associated with mycobacterial metabolism .
Anticancer Activity
The anticancer properties of triazoles have garnered significant attention. In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines such as HT-29 (colorectal cancer). The mechanism involves the disruption of tubulin polymerization and cell cycle arrest at the G2/M phase .
Table 2: Summary of Biological Activities
Case Study 1: Antitubercular Activity
In a study conducted by researchers investigating novel triazole derivatives for their antitubercular activity, it was found that specific modifications to the triazole ring significantly enhanced potency against M. tuberculosis. Molecular docking revealed strong interactions with essential metabolic enzymes in mycobacteria .
Case Study 2: Anticancer Potential
Another study focused on the synthesis and evaluation of various triazole derivatives against colorectal cancer cell lines. Among these compounds, those structurally similar to 5-[(2,6-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine exhibited promising cytotoxic effects and were identified as potential leads for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
